molecular formula C7H9NO2S B1602044 2-(4-Methylthiazol-5-yl)ethyl formate CAS No. 90731-56-9

2-(4-Methylthiazol-5-yl)ethyl formate

Cat. No.: B1602044
CAS No.: 90731-56-9
M. Wt: 171.22 g/mol
InChI Key: MONFGMLYTMEKTC-UHFFFAOYSA-N
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Description

2-(4-Methylthiazol-5-yl)ethyl formate ( 90731-56-9) is a chemical compound belonging to the class of organic compounds known as 4,5-disubstituted thiazoles . With a molecular formula of C7H9NO2S and a molecular weight of 171.22 g/mol, it serves as a versatile heterocyclic building block in chemical synthesis and research applications . Thiazole derivatives are fundamental structural motifs found in numerous natural and synthetic molecules and are a significant focus in various research fields, including medicinal chemistry and the development of flavor and fragrance agents . As a high-purity reagent, it is essential for constructing more complex molecular architectures. Researchers utilize this compound under controlled conditions to explore new chemical spaces and develop novel substances. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, federal, and international regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methyl-1,3-thiazol-5-yl)ethyl formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H9NO2S/c1-6-7(11-4-8-6)2-3-10-5-9/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONFGMLYTMEKTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCOC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60920210
Record name 2-(4-Methyl-1,3-thiazol-5-yl)ethyl formate
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Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to yellow liquid; Nutty, brown, roasted aroma
Record name 2-(5-Methyl-4-thiazolyl)ethyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1729/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Soluble in non-polar solvents; slightly soluble in water, Soluble (in ethanol)
Record name 2-(5-Methyl-4-thiazolyl)ethyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1729/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.215-1.221
Record name 2-(5-Methyl-4-thiazolyl)ethyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1729/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

90731-56-9
Record name 5-Thiazoleethanol, 4-methyl-, 5-formate
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Record name 2-(4-Methyl-5-thiazolyl) ethyl formate
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Record name 2-(4-Methyl-1,3-thiazol-5-yl)ethyl formate
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Record name 2-(4-METHYL-5-THIAZOLYL)ETHYL FORMATE
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Synthetic Methodologies and Advanced Chemical Transformations of 2 4 Methylthiazol 5 Yl Ethyl Formate and Its Precursors

Strategies for the Construction of the 4-Methylthiazole (B1212942) Core

The foundational element of the target molecule is the 4-methylthiazole nucleus. The key precursor alcohol, 2-(4-methylthiazol-5-yl)ethanol (also known as 4-methyl-5-thiazoleethanol), serves as the immediate substrate for the final esterification step. chemicalbook.comnist.gov The synthesis of this thiazole (B1198619) derivative can be approached through several established and modern organic chemistry strategies. A common industrial production process involves reacting specific raw materials in a reaction kettle, followed by separation and purification steps including centrifugation, extraction, and distillation. google.com

Hantzsch Thiazole Synthesis and its Variants Applicable to 4-Methylthiazole Derivatives

The Hantzsch thiazole synthesis, first described in 1887, remains one of the most fundamental and widely utilized methods for assembling the thiazole ring. tandfonline.comsynarchive.com The classic reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. synarchive.comnih.gov

To construct the specific 4-methyl-5-substituted thiazole core required for the precursor, a key starting material is an α-halo-β-ketoester, such as ethyl 2-chloroacetoacetate. This is reacted with a simple thioamide, like thioformamide (B92385). The reaction of ethyl 2-chloro-3-oxobutanoate with pyridine-4-carbothioamide, for example, yields the corresponding ethyl 4-methyl-2-(pyridin-4-yl)-thiazole-5-carboxylate, illustrating the general applicability of the method. farmaciajournal.comresearchgate.net The mechanism proceeds through the initial S-alkylation of the thioamide by the α-haloester, followed by intramolecular cyclization via nucleophilic attack of the nitrogen atom on the ketone carbonyl, and subsequent dehydration to afford the aromatic thiazole ring. nih.gov

Modern variations of the Hantzsch synthesis have been developed to improve efficiency and reaction conditions. mdpi.comnih.gov These variants often lead to higher yields, shorter reaction times, and milder conditions compared to conventional heating. mdpi.com

Table 1: Variants of the Hantzsch Thiazole Synthesis

Variant Key Feature Reactants Example Conditions Advantage Citation(s)
Conventional Heating Standard reflux α-bromoketone, Thiourea Reflux in Ethanol Well-established, simple setup tandfonline.com
Microwave-Assisted Use of microwave irradiation 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, Thioureas Methanol, 90°C, 30 min Drastically reduced reaction times (hours to minutes), improved yields nih.gov
Green Catalysis Use of a reusable solid acid catalyst 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Benzaldehydes Silica (B1680970) supported tungstosilisic acid, ultrasonic irradiation or heating Environmentally benign, catalyst is recoverable and reusable, high yields mdpi.com

Cyclization Reactions Involving Alpha-Haloketones/Esters and Thioamides/Thioureas

This class of reactions is synonymous with the Hantzsch synthesis and represents the most direct pathway to many thiazole derivatives. nih.gov Kinetic studies have confirmed that the reaction follows a second-order rate law, with the rate being dependent on the concentrations of both the α-halo carbonyl compound and the thioamide. orientjchem.orgresearchgate.net

For the specific purpose of synthesizing the precursor to 2-(4-methylthiazol-5-yl)ethyl formate (B1220265), the reaction between ethyl 2-chloroacetoacetate and thioformamide is a direct and effective route. This condensation is typically carried out by refluxing the reactants in a suitable solvent, such as absolute ethanol. farmaciajournal.com The process involves a sequence of nucleophilic substitution, cyclization, and elimination of water to form the stable, aromatic thiazole ring structure. nih.gov The versatility of this reaction allows for the synthesis of a wide array of thiazoles with various substituents at positions 2, 4, and 5 by choosing the appropriate α-halocarbonyl and thioamide starting materials. nih.gov

Base-Induced Cyclization Techniques for 4,5-Disubstituted Thiazoles

Alternative pathways to 4,5-disubstituted thiazoles utilize base-induced cyclization strategies, which can offer different regioselectivity and functional group tolerance compared to the Hantzsch synthesis. thieme-connect.com An efficient method involves the reaction of active methylene (B1212753) isocyanides, such as tosylmethyl isocyanide (TosMIC) or ethyl isocyanoacetate, with methyl carbodithioates in the presence of a base. thieme-connect.com This approach is particularly useful for synthesizing thiazoles that are unsubstituted at the 2-position. thieme-connect.com The reactions are often rapid, simple to perform, and may not require extensive purification. thieme-connect.com

Another powerful strategy is the regioselective synthesis of disubstituted thiazoles from 2-oxo-2-(amino)ethanedithioates, which can be cyclized with either TosMIC or α-haloketones under basic conditions to yield 2,5- or 2,4-disubstituted products, respectively. nih.govthieme-connect.com More recently, a metal-free protocol has been developed for the synthesis of 2,5-disubstituted thiazoles starting from readily available N-substituted α-amino acids. acs.orgchemrxiv.org This method employs thionyl chloride for carboxylic acid activation, followed by an intramolecular cyclization promoted by a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). acs.orgchemrxiv.org

Multi-Component Reactions for Thiazole Scaffold Assembly

Multi-component reactions (MCRs) represent a highly efficient and modern approach to chemical synthesis, where three or more reactants are combined in a single pot to form a complex product. iau.ir This strategy is prized for its high atom economy, operational simplicity, and reduction of waste compared to multi-step syntheses. iau.ir Various MCRs have been successfully applied to the assembly of the thiazole scaffold. nih.gov

These methods provide powerful tools for creating diverse libraries of thiazole compounds, although specific adaptations are necessary to synthesize the precise 4-methyl-5-substituted pattern of the target precursor. nih.goviau.ir

Table 2: Examples of Multi-Component Reactions for Thiazole Synthesis

Reactants Catalyst/Conditions Product Type Key Feature Citation(s)
Isothiocyanates, Tetramethyl thiourea, Ethyl bromopyruvate Water (solvent) 1,3-Thiazole derivatives Uses water as a safe and environmentally friendly solvent. iau.ir
Primary amines, Dialkyl acetylenedicarboxylates, Isothiocyanates N-methyl imidazole, solvent-free Diversely substituted thiazoles Rapid, solvent-free conditions at room temperature. iau.ir
Secondary amines, Benzoyl isothiocyanate, Dimethyl acetylenedicarboxylate Trypsin from porcine pancreas (PPT), Ethanol, 45°C Thiazole derivatives Novel chemoenzymatic method with high yields under mild conditions. nih.gov
Aryl glyoxal, Aryl thioamide, Pyrazolones 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) Pyrazole-linked thiazoles Green, efficient, room temperature reaction in a hydrogen-bond-donating medium. acs.org

Esterification and Derivatization Approaches for Thiazole-Containing Alcohols to Formates

The final step in the synthesis of 2-(4-methylthiazol-5-yl)ethyl formate is the conversion of the precursor alcohol, 2-(4-methylthiazol-5-yl)ethanol. sigmaaldrich.com This transformation is a specific type of esterification known as formylation, where a formate ester is formed from an alcohol.

Conventional and Advanced Esterification Methods

A variety of methods exist for the formylation of alcohols, ranging from traditional acid-catalyzed reactions to more advanced, milder techniques. The choice of method can be critical, especially when dealing with substrates that contain sensitive functional groups like the thiazole ring.

Conventional Methods: The classic Fischer-Speier esterification involves reacting the alcohol with formic acid, using a strong acid like sulfuric acid (H₂SO₄) as a catalyst. jk-sci.com This is a reversible equilibrium-driven process, and yields can be maximized by using an excess of one reactant or by removing the water formed during the reaction, for example, through azeotropic distillation. jk-sci.com However, the harsh acidic conditions may not be suitable for all substrates, particularly those containing acid-sensitive groups. numberanalytics.com

Advanced Methods: To circumvent the issues associated with strong acid catalysis, numerous modern esterification protocols have been developed. These methods often offer milder reaction conditions, higher selectivity, and greater functional group tolerance.

Table 3: Comparison of Advanced Esterification Methods for Formylation

Method Reagents/Catalyst Conditions Advantages Citation(s)
Iodine-Catalyzed Formylation Formic acid, Iodine (catalyst) Solvent-free, room temperature Green, efficient, neutral conditions, avoids corrosive acids. cjcatal.comcjcatal.comresearchgate.net
Autocatalytic Formylation CO₂, NaBH(OCHO)₃ In situ generation of formic acid catalyst Uses CO₂ as a renewable C1 source, autocatalytic, good functional group tolerance. conicet.gov.aracs.org
Coupling Agent-Mediated Formic acid, EDCI or TBTU, organic base Room temperature Mild conditions, high yields, commonly used in peptide and sensitive substrate synthesis. organic-chemistry.org
Ionic Liquid Catalysis Basic ionic liquid [EMIM]OAc, O₂ Mild conditions Can promote oxidative esterification; avoids traditional catalysts and solvents. nih.gov
Sulfuryl Fluoride-Mediated Formic acid, SO₂F₂ Room temperature Dehydrative coupling with broad substrate scope and mild conditions. organic-chemistry.org

One-Pot Synthetic Procedures for Related Thiazole-5-Carboxylates

One-pot multicomponent reactions (MCRs) represent an efficient and atom-economical strategy for the synthesis of complex heterocyclic structures, including thiazole-5-carboxylates. These procedures combine multiple reaction steps in a single vessel without isolating intermediates, thereby reducing solvent waste, purification steps, and reaction time.

A prominent approach is the Hantzsch thiazole synthesis, which traditionally involves the condensation of α-halocarbonyl compounds with thioamides. mdpi.com Modern variations often employ a one-pot, multicomponent setup. For instance, the condensation of 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, and various carbonyl compounds can yield corresponding thiazole derivatives under neat conditions with high yields and short reaction times. acgpubs.org This modified Hantzsch synthesis allows for the simultaneous formation of multiple heterocyclic rings. acgpubs.org

Another innovative one-pot method is the chemoenzymatic synthesis of thiazole derivatives. In one such procedure, secondary amines, benzoyl isothiocyanate, and dimethyl but-2-ynedioate react in the presence of trypsin from porcine pancreas. nih.gov This method proceeds under mild conditions (45 °C in ethanol) and demonstrates broad substrate tolerance, affording functionalized thiazoles, including 4-phenylthiazole-5-carboxylates, in high yields. nih.gov The proposed mechanism involves the enzyme-catalyzed reaction of an N-benzoylthiourea derivative with an acetylenedicarboxylate. nih.gov

Furthermore, multicomponent reactions have been developed to produce highly complex molecules where the thiazole-5-carboxylate is part of a larger, fused system. One such reaction involves the condensation of an acetyl thiazole derivative with an aldehyde (e.g., thiophene-2-carbaldehyde) and malononitrile (B47326) in ethanolic piperidine (B6355638) to yield a pyran derivative, which can be further transformed. mdpi.com Similarly, a four-component one-pot synthesis has been used to create complex thiazole-pyrazole hybrids by reacting 2-benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, thiosemicarbazide, and a pyrazole-4-carbaldehyde derivative.

Table 1: Examples of One-Pot Syntheses for Thiazole Derivatives

Starting MaterialsCatalyst/ConditionsProduct TypeYieldReference
3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, carbonyl compoundsNeat, heatingThiazole and Thiazolyl-pyrazole derivativesExcellent acgpubs.org
Secondary amines, benzoyl isothiocyanate, dimethyl but-2-ynedioateTrypsin, Ethanol, 45 °CSubstituted Thiazole-5-carboxylatesUp to 94% nih.gov
Acetyl thiazole, thiophene-2-carbaldehyde, malononitrilePiperidine, Ethanol, refluxPyran-fused Thiazole derivative- mdpi.com
2-Benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, thiosemicarbazide, pyrazole-4-carbaldehydeOrthophosphoric acid, AcetonitrileThiazolyl-pyrazole derivativesGood

Advanced Synthetic Techniques for Analogues of this compound

The generation of analogues of this compound often requires advanced synthetic techniques to functionalize the thiazole core. These methods enable the introduction of diverse substituents, leading to novel compounds with potentially unique properties.

Palladium-catalyzed C-H bond activation has emerged as a powerful tool for the direct arylation of thiazole derivatives, offering a more sustainable and cost-effective alternative to traditional cross-coupling reactions like Suzuki or Stille couplings. organic-chemistry.org A particularly attractive method involves the use of a ligand-free Pd(OAc)₂ catalyst system at very low loadings (0.1–0.001 mol %). organic-chemistry.orgresearchgate.netnih.gov This procedure selectively arylates the C5-position of the thiazole ring with a wide range of aryl bromides, tolerating functional groups such as acetyl, nitro, and fluoro. organic-chemistry.org The reaction typically proceeds at elevated temperatures (120 °C) and produces only AcOH/KBr as byproducts, enhancing its environmental appeal. organic-chemistry.org

The regioselectivity of direct arylation can be controlled by the choice of catalyst system. While ligand-free Pd(OAc)₂ often favors C5-arylation, a combination of a Pd catalyst, a specific ligand like bathophenanthroline (B157979) (Bphen), and K₃PO₄ as the base can also direct the reaction to the C5 position. nih.gov Conversely, employing a Pd/PPh₃ catalyst with NaOᵗBu as the base can achieve selective arylation at the C2 position. nih.gov This catalyst-controlled regiodivergence allows for the streamlined synthesis of 2,4,5-triarylated thiazoles through sequential arylation. nih.gov

In addition to direct arylation, palladium catalysts are instrumental in oxidative C-H/C-H cross-coupling reactions. A concise method has been developed for the cross-coupling of benzothiazoles with other heterocycles, such as thiophenes and thiazoles, using a palladium catalyst. rsc.orgresearchgate.net This reaction is notable for its high functional group tolerance and insensitivity to air and moisture. rsc.org

Table 2: Palladium-Catalyzed Arylation of Thiazoles

Catalyst SystemReaction TypeSelectivityKey FeaturesReference
Ligand-free Pd(OAc)₂, K₂CO₃, DMADirect C-H ArylationC5-ArylationLow catalyst loading (0.1-0.001 mol%), environmentally friendly. organic-chemistry.orgnih.gov organic-chemistry.orgnih.gov
Pd/PPh₃, NaOᵗBuDirect C-H ArylationC2-ArylationAllows for regioselective functionalization at the C2 position. nih.gov
Pd catalyst, Bphen, K₃PO₄Direct C-H ArylationC5-ArylationAlternative system for controlling C5 regioselectivity. nih.gov
Pd(OAc)₂, AgNO₃Oxidative C-H/C-H Cross-CouplingC2-HeteroarylationCouples benzothiazoles with other heterocycles (e.g., thiophenes). rsc.orgresearchgate.net rsc.orgresearchgate.net

Copper catalysis provides a versatile and economical platform for the synthesis and functionalization of thiazole rings, often through oxidative pathways. One notable strategy is a Cu(I)-catalyzed three-component cyclization involving thioamides, ynals, and alcohols. nih.govacs.org This one-pot reaction efficiently constructs functionalized thiazoles by forming new C-S, C-N, and C-O bonds with high regioselectivity and good functional group tolerance. nih.gov

Copper catalysts are also employed in oxidative annulation reactions. A practical method utilizes a copper catalyst for the aerobic oxidative synthesis of thiazoles from simple starting materials like aldehydes, amines, and elemental sulfur. organic-chemistry.orgthieme-connect.de This process involves the cleavage of multiple C(sp³)-H bonds and uses molecular oxygen as a green oxidant. organic-chemistry.org

Another advanced copper-catalyzed approach is the coupling of oxime acetates with isothiocyanates. organic-chemistry.org This reaction proceeds under mild conditions and involves copper-catalyzed N-O bond cleavage and vinyl sp² C-H bond activation to form various 2-aminothiazoles. organic-chemistry.org Furthermore, copper iodide (CuI) in combination with a base like lithium tert-butoxide can catalyze the direct arylation of heterocycle C-H bonds with aryl iodides, providing a complementary method to palladium-catalyzed reactions. organic-chemistry.org

The synthesis of molecules containing multiple thiazole units (e.g., bis-thiazoles, tri-thiazoles) is of significant interest due to their presence in various biologically active compounds. nih.govencyclopedia.pub A common strategy involves the reaction of precursors containing multiple reactive sites.

For example, bis-thiazole derivatives can be synthesized from 1,4-cyclohexane-bis-thiosemicarbazone. nih.govnih.gov Reacting this bis-thiosemicarbazone with two equivalents of an appropriate hydrazonoyl chloride or α-halocarbonyl compound leads to the formation of bis-thiazole or bis-thiazolidine structures, respectively. nih.govnih.gov These reactions are typically carried out in ethanol, often with a base like triethylamine, under reflux conditions. nih.gov

A modular approach allows for the creation of di-, tri-, and even tetrathiazole moieties. nih.gov A key starting material in one such synthesis is 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one. This α-bromoketone derivative can be reacted with various nucleophiles containing a thiazole ring, such as 2-aminothiazole (B372263) or thiosemicarbazone derivatives, to build up complex multi-thiazole systems. nih.gov The Hantzsch thiazole synthesis remains a foundational method for constructing the thiazole rings within these larger structures. encyclopedia.pub

Table 3: Synthetic Routes to Multi-Thiazole Derivatives

Precursor 1Precursor 2Product TypeKey FeaturesReference
1,4-Cyclohexane-bis-thiosemicarbazoneHydrazonoyl chloridesBis-thiazoleSymmetrical bis-thiazole synthesis from a central core. nih.gov
2-Bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one2-AminothiazoleDithiazoleStepwise construction of multi-thiazole systems. nih.gov
2-Bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-oneThiosemicarbazone derivativesTri- and TetrathiazolesFormation of extended thiazole chains. nih.gov

Purification and Characterization Methodologies for Thiazole Formate Esters

The purification and structural elucidation of thiazole formate esters and related derivatives are critical steps to ensure product identity and purity. A combination of chromatographic and spectroscopic techniques is routinely employed.

Purification: Following synthesis, crude products are typically purified using standard laboratory techniques. For solid compounds, recrystallization from an appropriate solvent or solvent mixture is common. nih.gov Column chromatography on silica gel is a versatile method for separating the desired ester from starting materials, byproducts, and catalysts. For volatile esters, distillation techniques such as simple, fractional, or steam distillation may be applicable. researchgate.net Liquid-liquid extraction is often used during the workup phase to remove water-soluble impurities. researchgate.net

Characterization: The definitive identification of thiazole formate esters relies on a suite of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. nih.govslideshare.net

In ¹H NMR, characteristic signals include the proton on the thiazole ring (e.g., a singlet for the C2-H), the methyl group protons (e.g., a singlet around δ 2.3-2.5 ppm for a C4-methyl group), and the protons of the ethyl formate group (e.g., a quartet for the -OCH₂- and a triplet for the -CH₃ of the ethyl group, and a singlet for the formate -CHO proton). mdpi.commdpi.com

In ¹³C NMR, distinct signals are observed for the carbons of the thiazole ring (e.g., S-C=N carbon around δ 160-164 ppm), the ester carbonyl carbon (C=O) around δ 170-175 ppm, and the carbons of the alkyl and methyl substituents. mdpi.comimpactfactor.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. mdpi.comresearchgate.net A strong absorption band in the region of 1700-1740 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretching vibration. nih.govimpactfactor.org Other relevant bands include those for C=N and C=C stretching within the thiazole ring. mdpi.com

Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur (C, H, N, S), which is compared against the calculated theoretical values to confirm the empirical formula of the compound. acgpubs.orgmdpi.com

Table 4: Typical Spectroscopic Data for Thiazole Ester Derivatives

TechniqueFeatureTypical Range / ObservationReference
¹H NMR Thiazole ring protonδ 7.5 - 8.5 ppm (singlet) acgpubs.orgmdpi.com
Methylene protons (-CH₂- of ester)δ 4.3 - 4.5 ppm (quartet) mdpi.com
Methyl protons (-CH₃ of ester)δ 1.3 - 1.5 ppm (triplet) mdpi.com
¹³C NMR Ester Carbonyl (C=O)δ 168 - 175 ppm mdpi.comimpactfactor.org
Thiazole Ring Carbons (S-C=N)δ 160 - 165 ppm mdpi.com
IR Ester Carbonyl (C=O) Stretch1698 - 1735 cm⁻¹ nih.govimpactfactor.org
MS Molecular Ion[M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight nih.govmdpi.com

Mechanistic and Reactivity Investigations of 2 4 Methylthiazol 5 Yl Ethyl Formate Derivatives

Reaction Kinetics and Mechanisms of Nucleophilic Substitutions on Thiazole (B1198619) Rings

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, exhibits a unique reactivity profile towards nucleophiles. The electron-withdrawing nature of the nitrogen atom and the d-orbitals of the sulfur atom influence the electron density distribution around the ring, making certain positions susceptible to nucleophilic attack.

Nucleophilic aromatic substitution (SNAr) on the thiazole ring is a key reaction class. The feasibility and rate of these reactions are highly dependent on the position of substitution and the nature of any activating groups and the nucleophile. Generally, the C2 position of the thiazole ring is the most susceptible to nucleophilic attack due to its electron-deficient character. masterorganicchemistry.com However, substitutions at the C4 and C5 positions are also possible, particularly if a good leaving group is present. rsc.org

Kinetic studies on various halogenated thiazoles have provided valuable insights into the mechanism of these reactions. For instance, investigations into the reactions of 2-chlorothiazoles with the benzenethiolate (B8638828) ion have shown that the reaction follows a second-order rate law, consistent with a bimolecular SNAr mechanism. rsc.org This mechanism typically involves the initial addition of the nucleophile to the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group restores the aromaticity of the ring.

The rate of these nucleophilic substitution reactions is significantly influenced by the electronic properties of other substituents on the thiazole ring. Electron-withdrawing groups enhance the electrophilicity of the ring carbons, thereby accelerating the rate of nucleophilic attack. Conversely, electron-donating groups tend to decrease the reaction rate. The sensitivity of the thiazole system to these substituent effects is often quantified using Hammett plots, which correlate reaction rates with substituent constants. A high positive ρ value in a Hammett correlation indicates a significant build-up of negative charge in the transition state, which is characteristic of an SNAr mechanism. rsc.org

Mechanistic Pathways of Ester Hydrolysis and Transesterification for Thiazole Formates

The formate (B1220265) ester moiety in 2-(4-Methylthiazol-5-yl)ethyl formate is susceptible to both hydrolysis and transesterification reactions, common pathways for the transformation of esters. These reactions can be catalyzed by either acids or bases, and their mechanisms are well-established.

Ester Hydrolysis:

Ester hydrolysis involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction begins with the protonation of the carbonyl oxygen of the formate group. youtube.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. youtube.com The resulting tetrahedral intermediate then undergoes a series of proton transfers, leading to the elimination of the alcohol (2-(4-methylthiazol-5-yl)ethanol in this case) and the formation of formic acid. youtube.com This entire process is reversible. youtube.com

Base-Promoted Hydrolysis (Saponification): In the presence of a base, such as hydroxide (B78521), the reaction proceeds via a different mechanism. The hydroxide ion acts as a nucleophile and directly attacks the carbonyl carbon of the formate group, forming a tetrahedral intermediate. wikipedia.org This intermediate then collapses, eliminating the alkoxide ion (2-(4-methylthiazol-5-yl)ethoxide) as the leaving group. The final step is an irreversible acid-base reaction between the formic acid produced and the alkoxide or hydroxide, forming a formate salt and the alcohol. This final step drives the reaction to completion.

Transesterification:

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. wikipedia.org Similar to hydrolysis, this reaction can be catalyzed by both acids and bases. wikipedia.org

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The equilibrium can be shifted towards the products by using a large excess of the reactant alcohol or by removing one of the products. wikipedia.org

Base-Catalyzed Transesterification: An alkoxide ion, typically from the reacting alcohol, acts as the nucleophile, attacking the carbonyl carbon of the formate ester. wikipedia.org The resulting tetrahedral intermediate can then eliminate the original alkoxy group to form the new ester. wikipedia.org This process is also an equilibrium. wikipedia.org

For this compound, both hydrolysis and transesterification would proceed via these well-understood pathways, targeting the formate ester functional group. The thiazole moiety itself is generally stable under the conditions typically employed for these reactions.

Influence of Substituents on Thiazole Ring Reactivity and Stability

The reactivity and stability of the thiazole ring are profoundly influenced by the nature and position of its substituents. These effects can be broadly categorized into electronic and steric effects.

Electronic Effects:

The electronic nature of a substituent can either increase or decrease the electron density of the thiazole ring, thereby affecting its susceptibility to electrophilic or nucleophilic attack.

Electron-Donating Groups (EDGs): Substituents such as alkyl groups (e.g., the 4-methyl group in the title compound), amino groups, and alkoxy groups increase the electron density of the ring through inductive and/or resonance effects. This generally activates the ring towards electrophilic substitution and deactivates it towards nucleophilic substitution. cu.edu.eg

Electron-Withdrawing Groups (EWGs): Substituents like nitro groups, cyano groups, and carbonyl groups decrease the electron density of the ring. This deactivates the ring towards electrophilic attack and activates it for nucleophilic substitution. cu.edu.eg

In the case of this compound, the 4-methyl group is a weak electron-donating group. The 5-ethyl formate substituent is more complex. The ester group itself is electron-withdrawing due to the carbonyl group. This would decrease the electron density at the C5 position and, to a lesser extent, the rest of the ring.

The following table summarizes the expected qualitative effects of these substituents on the reactivity of the thiazole ring:

SubstituentPositionElectronic EffectInfluence on Electrophilic SubstitutionInfluence on Nucleophilic Substitution
4-MethylC4Electron-Donating (weak)ActivatingDeactivating (weak)
5-Ethyl FormateC5Electron-WithdrawingDeactivatingActivating

Steric Effects:

The size of the substituents can also play a crucial role in the reactivity of the thiazole ring by sterically hindering the approach of a reagent to a particular reaction site. For this compound, the 4-methyl and 5-ethyl formate groups are not exceptionally bulky. However, they could exert some steric hindrance to reactions occurring at or adjacent to their positions of attachment. For example, an electrophilic attack at the C2 position might be slightly hindered by the adjacent 4-methyl group.

Quantum chemical calculations have been used to study the effect of substitution on the electronic structure of thiazole derivatives. uni-duesseldorf.de These studies can provide quantitative data on properties like net atomic charges, dipole moments, and frontier molecular orbital energies, which are all related to the reactivity of the molecule. uni-duesseldorf.de Such computational studies could provide more precise predictions about the reactivity and stability of this compound.

Investigating the Role of the Formate Group in Overall Reactivity

Electronic Influence on the Thiazole Ring:

As mentioned previously, the ester functionality is electron-withdrawing. This effect is transmitted to the thiazole ring through the ethyl linker. This withdrawal of electron density deactivates the thiazole ring towards electrophilic attack, making reactions like nitration or halogenation more difficult compared to an unsubstituted thiazole. Conversely, this electronic deactivation can activate the ring towards nucleophilic attack, should a suitable leaving group be present at another position on the ring.

Reactivity as a Leaving Group:

In certain reactions, the formate group itself can act as a leaving group. For example, in some biochemical demethylation reactions, formate is invoked as a leaving group. nih.gov While not a common pathway in typical organic synthesis, under specific enzymatic or reaction conditions, the entire 2-(4-methylthiazol-5-yl)ethoxy group could potentially be displaced, with the formate contributing to the stability of the leaving group.

Participation in Condensation Reactions:

Formate esters can participate in reactions such as the Claisen condensation, where the α-proton (the proton on the carbon attached to the carbonyl group) is acidic enough to be removed by a strong base. However, in the case of a formate ester, there is no α-proton. Instead, the formate can act as an acylating agent in mixed Claisen condensations.

Formation and Hydrolysis:

The formation of formate esters can occur through the reaction of an alcohol with formic acid or its derivatives. nih.gov The hydrolysis of formate esters, as discussed in section 3.2, is a fundamental reaction that regenerates the alcohol and formic acid. nih.gov The relative ease of hydrolysis of formate esters compared to other esters like acetates can be a factor in their synthetic utility, as they can serve as a readily cleavable protecting group for alcohols.

The following table provides a summary of the key roles of the formate group in the reactivity of the molecule:

Role of Formate GroupDescription
Electronic ModificationActs as an electron-withdrawing group, deactivating the thiazole ring towards electrophiles and activating it towards nucleophiles.
Site of Hydrolysis/TransesterificationThe primary site for acid or base-catalyzed cleavage to form the corresponding alcohol and formic acid or another ester.
Potential Leaving GroupCan be part of a larger leaving group in certain specialized reactions.
Synthetic HandleThe ester functionality allows for further chemical transformations.

Computational Chemistry and Molecular Modeling Studies of 2 4 Methylthiazol 5 Yl Ethyl Formate Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of molecules. These calculations provide a theoretical framework for analyzing electronic structure, reactivity, and reaction pathways.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties and geometries of various molecules, including thiazole (B1198619) derivatives. researchgate.net Theoretical calculations for thiazole analogues are often performed using specific basis sets, such as the B3LYP/6-311G(d,p) basis set, to compute the optimized geometrical structures of the compounds in the gas phase. researchgate.net Such studies allow for the calculation of optimized bond lengths and angles, providing a detailed picture of the molecule's three-dimensional shape. materialsciencejournal.org

The analysis of electronic structure through DFT helps in understanding the distribution of electrons within the molecule and identifying regions that are susceptible to electrophilic or nucleophilic attack. For instance, calculations can determine Mulliken atomic charges, which predict the partial charge on each atom. dntb.gov.ua In studies of related tetrahydropyrimidine (B8763341) derivatives, the high global electrophilicity index suggested a strong electrophilic character for the molecule. dntb.gov.ua These theoretical predictions of electronic and geometric properties can be compared with experimental data from techniques like X-ray crystallography and NMR spectroscopy to validate the computational models. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and kinetic stability of a molecule. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key parameter.

A small energy gap indicates that a molecule is more polarizable and has higher chemical reactivity, suggesting a greater ease of charge transfer within the molecule. dntb.gov.ua In contrast, a large energy gap implies high kinetic stability and low chemical reactivity. researchgate.net DFT calculations are commonly employed to determine the energies of the HOMO and LUMO. ekb.eg For example, in a study of ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a related heterocyclic compound, the calculated HOMO-LUMO energy gap was 4.25 eV, indicating a significant potential for charge transfer. dntb.gov.ua

The table below presents representative FMO data for illustrative thiazole analogues, calculated using DFT methods.

Compound/AnalogueHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate-6.15-1.904.25 dntb.gov.ua
Thiazole Schiff Base DerivativesVariesVariesVaries ekb.eg
2-Anilinothiazole DerivativesNot specifiedNot specifiedNo significant effect on gap researchgate.net

Computational methods are invaluable for elucidating reaction mechanisms by modeling the geometries of reactants, products, intermediates, and transition states. DFT calculations can map the potential energy surface of a reaction, helping to identify the most probable pathway. researchgate.net The optimization of molecular geometry provides detailed information about the spatial arrangement of atoms. materialsciencejournal.org

For reactions involving the synthesis of thiazole rings or their subsequent modification, computational chemists can model the structures of transient intermediates that may be difficult to isolate and characterize experimentally. By calculating the energies of these intermediates and the transition states that connect them, researchers can determine the activation energy of each step in the reaction. This information is critical for understanding reaction kinetics and optimizing reaction conditions. For example, in the study of dihydropyrenes, the analysis of spin densities at the carbons involved in the reaction confirmed the radical nature of a transition state. researchgate.net

Molecular Docking and Molecular Dynamics Simulations

To explore the potential of 2-(4-Methylthiazol-5-yl)ethyl formate (B1220265) analogues as biologically active agents, molecular docking and molecular dynamics simulations are employed. These techniques predict how a ligand might interact with a biological target, such as a protein or enzyme.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule to form a stable complex. ekb.eg This method is frequently used to screen libraries of compounds for potential drug candidates and to understand the structural basis of their activity. For analogues of 2-(4-Methylthiazol-5-yl)ethyl formate, docking studies can identify potential binding pockets in enzymes or receptors and predict the binding affinity.

Studies on various thiazole derivatives have used docking to explore their interactions with targets like cyclooxygenase (COX-1 and COX-2) enzymes and MurB, a bacterial enzyme. ekb.egnih.gov The results of these simulations reveal key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the active site of the protein. For example, in a study of D-dopachrome tautomerase inhibitors, docking revealed an aromatic-aromatic interaction between the ligand and a Phenylalanine residue (Phe116). nih.gov This information is crucial for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors.

The following table summarizes findings from docking studies on various thiazole analogues against different biological targets.

Thiazole Analogue ClassBiological TargetKey FindingsReference
4-(Furan-2-yl) Thiazol-2-Amine DerivativesCyclooxygenase (COX-1 and COX-2)Evaluation of binding potency with the enzyme's active site. ekb.eg
5-Indolylmethylen-4-oxo-2-thioxothiazolidine DerivativesBacterial and Fungal Molecular Targets (e.g., MurB)Elucidation of probable molecular targets to explain antimicrobial activity. nih.gov
6-(4-metoxyphenyl)-4-phenyl-1,2-dihydropyrimidin-2-oneThioredoxin Glutathione Reductase (TGR)Investigation of the binding mechanism with the TGR complex. researchgate.net

While molecular docking provides a static picture of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the flexibility of both the ligand and its target. nih.gov Conformational analysis, often performed using MD, studies the different spatial arrangements (conformations) that a molecule can adopt and their relative energies. ekb.eg

A key aspect of ligand-protein interaction is the concept of ligand-induced conformational change, where the binding of a ligand can alter the shape and dynamics of the protein target. nih.gov These changes can be essential for the protein's biological function, either activating or inhibiting it. nih.gov MD simulations can reveal these subtle to large-scale structural changes. For instance, simulations have shown that inhibitor binding can increase the conformational flexibility of a protein's C-terminal region, enabling long-range communication between different parts of the protein. nih.gov Understanding these dynamic changes is critical for designing molecules that can effectively modulate the function of their biological targets.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies.nih.govunipd.it

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. nih.gov These models are crucial in modern drug discovery and development for predicting the activity of new chemical entities, guiding lead optimization, and screening virtual libraries to identify promising candidates. nih.govtandfonline.com For analogues of this compound, which belong to the broader class of thiazole derivatives, QSAR studies aim to understand how structural modifications influence their biological effects. unipd.itnih.gov The fundamental principle of QSAR is that the variations in the biological activity of a set of congeneric molecules can be correlated with changes in their molecular features, which are quantified by molecular descriptors. unipd.it

Derivation and Application of Molecular Descriptors.unipd.it

Molecular descriptors are numerical values that characterize the physical, chemical, or structural properties of a molecule. researchgate.net In QSAR/QSPR studies, a wide array of descriptors can be calculated, ranging from simple constitutional indices to complex 3D properties derived from molecular geometry. researchgate.netimist.ma The selection of relevant descriptors is a critical step, as they must encode the structural information that governs the target activity or property. unipd.it For thiazole derivatives, various types of descriptors have been applied to model activities such as antimicrobial, anticancer, and enzyme inhibition. nih.govresearchgate.netnih.gov

Research on different series of thiazole analogues has identified several key molecular descriptors that correlate with their biological activities. These descriptors can be broadly categorized as topological, electronic, geometric, and physicochemical. imist.ma

Topological Descriptors: These describe the atomic connectivity within the molecule. Examples include the molecular connectivity index (2χv) and Kier's shape index (κα3), which were found to be important parameters for the antimicrobial activity of 2,4-disubstituted thiazoles. researchgate.net Another study on aryl thiazole derivatives identified T_C_C_4 descriptors as major contributors to activity against Gram-positive bacteria. researchgate.net

Autocorrelation Descriptors: These descriptors reflect the distribution of a certain physicochemical property over the molecular structure. In a study of morpholine-derived thiazoles as carbonic anhydrase inhibitors, descriptors like 'Geary autocorrelation – lag 2/weighted by charges' (GATS2c) were found to be positively correlated with biological activity. nih.gov

Physicochemical Descriptors: Properties like molar refractivity (MR) and the partition coefficient (LogP) are commonly used. imist.ma A QSAR study on thiazole derivatives as PIN1 inhibitors identified MR and LogP as significant descriptors in the developed model. imist.ma

Electronic Descriptors: These quantify the electronic properties of the molecule, such as the energy of the Lowest Unoccupied Molecular Orbital (ELUMO). imist.ma This descriptor was also part of the successful QSAR model for PIN1 inhibitors, indicating the importance of electronic effects. imist.ma

The table below summarizes some molecular descriptors that have been applied in QSAR studies of thiazole derivatives, which are analogues of this compound.

Descriptor ClassDescriptor Name/SymbolSignificance in Thiazole Analogue StudiesReference
Topological Molecular Connectivity Index (2χv)Key parameter for antimicrobial activity. researchgate.net researchgate.net
Topological Kier's Shape Index (κα3)Identified as a key parameter for antimicrobial activity. researchgate.net researchgate.net
Topological T_C_C_4Major contributing descriptor for G+ inhibition activity. researchgate.net researchgate.net
Autocorrelation GATS2cPositively correlated with carbonic anhydrase II inhibition. nih.gov nih.gov
Physicochemical Molar Refractivity (MR)Significant descriptor for predicting PIN1 inhibitory activity. imist.ma imist.ma
Physicochemical Partition Coefficient (LogP)Important for modeling PIN1 inhibition. imist.ma imist.ma
Electronic Energy of LUMO (ELUMO)A key descriptor in the QSAR model for PIN1 inhibitors. imist.ma imist.ma

Statistical Analysis in QSAR (PCA, DFA, RA) for Predicting Activity.nih.gov

Statistical methods are the engine of QSAR, used to develop a mathematical equation that links the calculated molecular descriptors (independent variables) to the biological activity (dependent variable). nih.gov Various statistical techniques, including Principal Component Analysis (PCA), Discriminant Function Analysis (DFA), and Regression Analysis (RA), are employed to build and validate robust and predictive QSAR models. nih.govimist.ma

Principal Component Analysis (PCA) is an unsupervised pattern recognition method often used for initial data exploration. imist.ma It reduces the dimensionality of a complex dataset (composed of numerous molecular descriptors) by transforming the original correlated variables into a smaller set of new, uncorrelated variables called principal components (PCs). nih.govimist.ma This helps in identifying the most important descriptors that explain the maximum variance within the data and can be used to visualize the distribution of compounds in the chemical space, potentially revealing clusters of active and inactive molecules. imist.ma

Regression Analysis (RA) is a core statistical method used to model the relationship between a dependent variable (activity) and one or more independent variables (descriptors).

Multiple Linear Regression (MLR) is one of the most common forms of RA. nih.gov It generates a simple, easily interpretable linear equation. nih.gov For instance, a 2D-QSAR study on thiazole derivatives as 5-lipoxygenase inhibitors used MLR to create an equation linking descriptors like AATSC4c, AATSC1p, and GATS5s to the inhibitory activity (pIC50). laccei.org Another study on thiazole derivatives as PIN1 inhibitors also successfully developed an MLR model using four key descriptors. imist.ma

The performance of a QSAR model is assessed using several statistical parameters. The coefficient of determination (R²) measures how well the model fits the training data, while the cross-validated coefficient of determination (Q² or R²cv) assesses the model's internal predictivity. imist.maresearchgate.net The model's external predictive power is evaluated using a test set of compounds not used in model generation, often measured by R²test. imist.ma

The table below presents examples of statistical models developed for thiazole analogues, highlighting their performance metrics.

Thiazole Analogue SeriesActivity ModelledStatistical MethodKey Performance MetricsReference
59 Thiazole Derivatives5-Lipoxygenase InhibitionMultiple Linear Regression (MLR)R² = 0.626, R²test = 0.621 laccei.org
25 Thiazole DerivativesPIN1 InhibitionMultiple Linear Regression (MLR)R² = 0.76, R²cv = 0.63, R²test = 0.78 imist.ma
20 Aryl Thiazole DerivativesG+ Inhibition2D-QSARR² = 0.9521, q² = 0.8619 researchgate.net
20 Aryl Thiazole DerivativesG+ Inhibition3D-QSAR (kNN-MFA)q² = 0.8283, Predictive r² = 0.4868 researchgate.net

While PCA and RA are widely cited, Discriminant Function Analysis (DFA) is another statistical technique used in QSAR, particularly for classification problems. DFA aims to find a linear combination of features (descriptors) that best separates two or more classes of objects or events (e.g., active vs. inactive compounds). The resulting model can then be used to classify new compounds.

Structure Activity Relationship Sar Studies and Pharmacological Explorations of 2 4 Methylthiazol 5 Yl Ethyl Formate Analogues

General Principles of Thiazole (B1198619) SAR in Medicinal Chemistry

The thiazole nucleus is a fundamental component in numerous pharmacologically active molecules, including approved drugs like the antiretroviral ritonavir (B1064) and the antifungal abafungin. researchgate.net Its significance stems from its ability to engage in various biological interactions, which can be finely tuned by chemical modifications at different positions of the ring. The aromatic nature of the thiazole ring allows for pi-electron delocalization, contributing to its stability and influencing its interactions with biological targets. nih.gov

The structure-activity relationship (SAR) of thiazole derivatives is a subject of intense investigation in drug discovery. The biological activity of these compounds is highly dependent on the nature and position of substituents on the thiazole ring. For instance, electrophilic substitution preferentially occurs at the C5 position, especially when an electron-donating group is present at the C2 position. nih.gov Conversely, the C2 position is susceptible to nucleophilic attack. nih.gov These reactivity patterns guide the chemical synthesis of novel thiazole analogues with desired pharmacological profiles.

Modifications at the C2, C4, and C5 positions of the thiazole ring have led to the development of compounds with a broad spectrum of therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities. technologynetworks.comresearchgate.net The introduction of various substituents can modulate the compound's lipophilicity, electronic properties, and steric interactions, all of which are critical for its pharmacokinetic and pharmacodynamic profile. For example, the presence of a 2-aminothiazole (B372263) moiety is a common feature in several cephalosporin (B10832234) antibiotics. acs.org The versatility of the thiazole scaffold allows medicinal chemists to design and synthesize new molecules with improved potency, selectivity, and reduced toxicity. exlibrisgroup.com

Antimicrobial Activities of 2-(4-Methylthiazol-5-yl)ethyl Formate (B1220265) Analogues

The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Thiazole derivatives have emerged as a promising class of compounds with significant potential to combat a wide range of microbial pathogens.

Antibacterial Efficacy and Mechanistic Investigations

Analogues of 2-(4-Methylthiazol-5-yl)ethyl formate have demonstrated considerable antibacterial activity against both Gram-positive and Gram-negative bacteria. The antibacterial efficacy of thiazole derivatives is often attributed to their ability to interfere with essential bacterial processes. The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic regions, facilitates their penetration into bacterial cell membranes, leading to cytoplasmic leakage and cell death. researchgate.net

The substitution pattern on the thiazole ring plays a crucial role in determining the antibacterial spectrum and potency. For instance, the introduction of a trichlorophenyl group has been shown to impart significant inhibitory effects against various bacteria, including Bacillus subtilis, Escherichia coli, Staphylococcus epidermidis, and Staphylococcus aureus. researchgate.net In some series of thiazole derivatives, the presence of a 4-hydroxyphenyl group at the 2-position of the thiazole ring led to enhanced activity against methicillin-resistant S. aureus (MRSA) and E. coli. mdpi.com

Mechanistic studies have revealed that thiazole analogues can inhibit specific bacterial enzymes. For example, some benzothiazole (B30560) derivatives have been found to be potent inhibitors of E. coli DNA gyrase and topoisomerase IV, enzymes that are essential for bacterial DNA replication. researchgate.net Molecular docking studies have also suggested that certain thiazole derivatives may act by inhibiting the MurB enzyme in E. coli, which is involved in the biosynthesis of the bacterial cell wall. nih.govnih.gov

Table 1: Antibacterial Activity of Selected Thiazole Analogues

Compound/AnalogueTarget Organism(s)Activity/MechanismReference(s)
Trichlorophenyl thiazole derivativeBacillus subtilis, Escherichia coli, Staphylococcus epidermidis, Staphylococcus aureusSignificant inhibitory effect researchgate.net
2-(4-Hydroxyphenyl)-1,3-thiazole derivativeMethicillin-resistant S. aureus (MRSA), E. coliEnhanced antibacterial activity mdpi.com
Benzothiazole ethyl urea (B33335) compoundsE. coli DNA gyrase and topoisomerase IVPotent inhibition of enzyme activity researchgate.net
Heteroaryl(aryl) thiazole derivativesE. coliInhibition of MurB enzyme (predicted) nih.govnih.gov
5-methylthiazole based thiazolidinonesResistant strains of E. coli and P. aeruginosaPotent antibacterial activity, inhibition of biofilm formation nih.gov

This table is for illustrative purposes and does not represent an exhaustive list.

Antifungal Properties and Modes of Action

Thiazole analogues have also demonstrated significant antifungal activity against a variety of pathogenic fungi, including Candida species and Aspergillus niger. nih.govtandfonline.com The antifungal efficacy of these compounds is often linked to their ability to disrupt the fungal cell membrane or inhibit key enzymes involved in fungal cell wall synthesis.

The mode of action for many antifungal thiazole derivatives involves the inhibition of 14α-lanosterol demethylase (CYP51), an essential enzyme in the ergosterol (B1671047) biosynthesis pathway. nih.govnih.govscirp.org Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to membrane disruption and fungal cell death. Molecular docking studies have supported the role of CYP51 inhibition as a probable mechanism for the antifungal activity of certain thiazole derivatives. nih.govnih.gov

Structure-activity relationship studies have highlighted key structural features for antifungal activity. For instance, in a series of 4-phenyl-1,3-thiazole derivatives, the presence of a C2-hydrazone linkage was found to be superior for anti-Candida potency. The lipophilicity of the thiazole derivatives has also been shown to correlate with their antifungal activity, with more lipophilic compounds often exhibiting stronger effects. scirp.org

Table 2: Antifungal Activity of Selected Thiazole Analogues

Compound/AnalogueTarget Organism(s)Activity/MechanismReference(s)
4-Phenyl-1,3-thiazole derivatives with C2-hydrazone linkageCandida albicansPromising inhibitory activity, superior to analogues lacking the hydrazone linkage
Thiazole derivatives containing a cyclopropane (B1198618) systemClinical isolates of Candida albicansStrong antifungal effect, potential action on cell wall/membrane mdpi.comscirp.org
Heteroaryl(aryl) thiazole derivativesCandida albicansInhibition of 14α-lanosterol demethylase (predicted) nih.govnih.gov
Sulfathiazole (B1682510)Various Candida strainsAntifungal activity comparable to ketoconazole (B1673606) and fluconazole (B54011) in some cases nih.gov

This table is for illustrative purposes and does not represent an exhaustive list.

Antiviral Potentials, Including HIV-1 Reverse Transcriptase Inhibition

The therapeutic utility of thiazole analogues extends to the realm of antiviral agents, with demonstrated activity against a range of viruses, including Human Immunodeficiency Virus (HIV). nih.gov Several thiazole-containing compounds have been investigated for their ability to inhibit key viral enzymes, a critical strategy in antiviral drug development.

A significant target for anti-HIV therapy is the reverse transcriptase (RT) enzyme, which is responsible for converting the viral RNA genome into DNA. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of drugs that bind to an allosteric site on the HIV-1 RT, inducing a conformational change that inactivates the enzyme.

Numerous studies have focused on the design and synthesis of thiazole derivatives as potent HIV-1 NNRTIs. For example, 2,4,5-trisubstituted thiazole derivatives have shown potent inhibitory activities against wild-type HIV-1 and NNRTI-resistant strains. Structure-activity relationship studies of thiadiazole derivatives, which are structurally related to thiazoles, revealed that substitutions on the phenyl ring significantly impact anti-HIV-1 activity and RT inhibition. technologynetworks.com Specifically, the presence of dichlorophenyl substituents was found to dramatically increase the potency. technologynetworks.com The inhibitory mechanism of these thiazole-based compounds often involves direct interaction with the reverse transcriptase enzyme, as confirmed by enzymatic assays and molecular docking studies. technologynetworks.com

Anticancer and Antiproliferative Activities of Thiazole Formate Ester Analogues

The thiazole scaffold is a prominent feature in a number of clinically used anticancer drugs, highlighting its importance in the development of new oncologic therapies. acs.org Analogues of thiazole formate esters have been investigated for their potential to inhibit the growth of various cancer cells through diverse mechanisms of action.

Inhibition of Specific Cancer Cell Lines

Thiazole derivatives have demonstrated significant antiproliferative activity against a range of human cancer cell lines, including those of the breast, liver, colon, and lung. researchgate.netnih.gov The cytotoxic effects of these compounds are often selective for cancer cells, with lower toxicity observed in normal cell lines. nih.gov

In a study of ester-based thiazole derivatives, compound 3e showed superior activity against the MCF-7 breast cancer cell line compared to the standard drug cisplatin. technologynetworks.com Another thiazole analogue, compound 4 , exhibited potent antiproliferative activity against both MCF-7 and MDA-MB-231 breast cancer cell lines, with an IC50 value of 5.73 µM and 12.15 µM, respectively. nih.gov The antiproliferative effect of a 5-acetyl-4-methyl-2-(3-pyridyl) thiazole analogue was particularly pronounced in the liver cancer cell line HepG2.

The mechanism of action for the anticancer activity of thiazole analogues is often multifaceted. Studies have shown that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. technologynetworks.comnih.gov For instance, compound 3e was found to induce G2/M phase arrest and caspase-mediated apoptosis in both MCF-7 and HCT-116 (colon cancer) cells. technologynetworks.com Similarly, compound 4 was shown to trigger apoptosis and induce cell cycle arrest at the G1 stage in MCF-7 cells. nih.gov

Furthermore, some thiazole derivatives have been found to inhibit key signaling pathways involved in cancer progression. Compound 4 was identified as a potent inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis. nih.gov Other thiazole analogues have been shown to inhibit enzymes such as aromatase and cyclin-dependent kinases (CDKs), which are crucial for the growth of certain types of cancer. researchgate.netnih.gov

Table 3: Antiproliferative Activity of Selected Thiazole Analogues

Compound/AnalogueCancer Cell Line(s)IC50/ActivityMechanism of ActionReference(s)
Compound 3e (ester-based thiazole)MCF-7 (Breast)GI50 = 6.3±0.7 μMG2/M phase arrest, apoptosis induction technologynetworks.com
Compound 4 (1,3-thiazole derivative)MCF-7, MDA-MB-231 (Breast)IC50 = 5.73 µM (MCF-7), 12.15 µM (MDA-MB-231)VEGFR-2 inhibition, apoptosis, G1 cell cycle arrest nih.gov
5-acetyl-4-methyl-2-(3-pyridyl) thiazole analogueHepG2 (Liver)IC50 = 23.8 μg/mlInhibition of SOD and CYP2A6 enzymes (postulated)
Thiazolo-thionesNCl-H23, NCl-H510A, NCI-H522 (Lung), MDA-MB-453/231/468, MCF-7 (Breast)Potent antiproliferative activityCDK2/Cyclin E/A inhibition researchgate.net
5-nitrofuramide derivative of Ochraceolide AMCF-7, MDA-MB-231 (Breast), SiHa (Cervical)CC50 and IC50 values of 1.6-12.7 µMCytotoxic and antiproliferative activity

This table is for illustrative purposes and does not represent an exhaustive list. IC50 and GI50 values represent the concentration required to inhibit 50% of cell growth.

Enzyme Inhibition for Anticancer Targets (e.g., CDK9, SIRT2, Thymidylate Synthase, EGFR/BRAF)

The thiazole moiety serves as a critical pharmacophore in the design of inhibitors for several enzymes implicated in cancer progression. nih.gov

Cyclin-Dependent Kinase 9 (CDK9) Inhibition:

CDK9 is a key regulator of transcription, and its inhibition can reinstate apoptosis in cancer cells, which often rely on high levels of anti-apoptotic proteins for survival. acs.org A series of 4-thiazol-2-anilinopyrimidine derivatives have been investigated for their CDK9 inhibitory potential. acs.orgnih.gov Structure-activity relationship (SAR) studies revealed that substitutions at the C2-position of the thiazole ring are crucial. acs.orgnih.gov While introducing an amino group at the C2 position of the thiazole increased inhibitory activity against both CDK2 and CDK9, substituting it with a methylamino or ethylamino group was detrimental to CDK2 activity but had a minimal effect on CDK9 potency. acs.orgnih.gov Further modifications, such as placing substituents on the C5-position of the pyrimidine (B1678525) or the C4-thiazol moiety, have been explored to enhance potency and selectivity for CDK9. acs.orgnih.gov For instance, compound 12u (a 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidine) was identified as a highly selective CDK9 inhibitor with an IC₅₀ value of 7 nM, showing over 80-fold selectivity against CDK2. acs.org Another study identified compound 24 , a 2,5-disubstituted thiazole derivative, as a potent CDK9 inhibitor with an IC₅₀ of 5.5 nM. nih.gov

Table 1: CDK9 Inhibition by Thiazole Analogues

Compound Target IC₅₀ (nM) Selectivity Source
12u CDK9 7 >80-fold vs CDK2 acs.org
12g CDK9 5 (Kᵢ) >7-fold vs other CDKs nih.gov
24 CDK9 5.5 Weak on other CDKs nih.gov
Flavopiridol Multiple CDKs Potent CDK9 inhibitor Inhibits multiple CDKs acs.org

Sirtuin 2 (SIRT2) Inhibition:

SIRT2 is another promising target for anticancer therapies. Researchers have identified novel thiazole-based SIRT2 inhibitors through molecular modeling and enzymatic assays. rsc.orgijper.org Starting from a reference hit compound T1 (a 2-amino thiazole), which exhibited a SIRT2 IC₅₀ of 17.3 µM, further modifications were explored. ijper.org Computational studies suggested that merging the 2-amino-thiazole core with features from other inhibitors like SirReal2 could yield potent analogues. ijper.org This led to the synthesis of a series of urea and ester derivatives. Among them, compound 5a emerged as the most interesting SIRT2 inhibitor with an IC₅₀ value of 9.0 µM. ijper.org Docking studies indicated that the main thiazole ring establishes hydrophobic contacts with key residues in the enzyme's binding pocket, such as Ile169, Leu134, and Leu138. rsc.org

Table 2: SIRT2 Inhibition by Thiazole Analogues

Compound Target IC₅₀ (µM) Source
T1 SIRT2 17.3 ijper.org
5a SIRT2 9.0 ijper.org
SirReal2 Analogue (11) SIRT2 0.18-0.31 rsc.org
SirReal2 Analogue (14) SIRT2 0.18-0.31 rsc.org

| SirReal2 Analogue (15) | SIRT2 | 0.18-0.31 | rsc.org |

Epidermal Growth Factor Receptor (EGFR) and BRAF V600E Inhibition:

Dual inhibition of EGFR and BRAF is a promising strategy in cancer therapy to overcome resistance mechanisms. nih.gov Thiazole-containing compounds have been successfully developed as dual inhibitors. nih.gov One study reported that compound V , a thiazole-based derivative, potently inhibited both EGFR and BRAFV600E with IC₅₀ values of 74 nM and 107 nM, respectively. Another series of thiazole derivatives was synthesized, and compounds 3a , 3c , 3d , and 3f were identified as the most potent, with GI₅₀ values ranging from 37 nM to 54 nM against cancer cell lines. Docking studies showed that compound 3f had a strong affinity for both BRAFV600E and EGFR, with binding energy values of -8.7 and -8.5 kcal/mol, respectively.

Table 3: EGFR and BRAFV600E Inhibition by Thiazole Analogues

Compound Target IC₅₀ (nM) Source
V EGFR 74
BRAFV600E 107
3a EGFR/BRAFV600E Potent inhibitor
Dasatinib Multiple kinases - nih.gov

| Dabrafenib | BRAF | - | nih.gov |

Thymidylate Synthase Inhibition:

While thiazole derivatives have been investigated as inhibitors of thymidine (B127349) phosphorylase, another enzyme involved in nucleotide metabolism, specific research detailing analogues of this compound as direct inhibitors of thymidylate synthase is not extensively covered in the reviewed literature. One study on benzothiazole-triazole based thiazole derivatives showed activity against thymidine phosphorylase, with IC₅₀ values for some analogues being more potent than the standard drug, 7-Deazaxanthine.

Induction of Apoptosis and Cellular Mechanisms

The anticancer activity of many thiazole analogues is directly linked to their ability to induce programmed cell death, or apoptosis. CDK9 inhibitors, for example, exert their effect by down-regulating the transcription of anti-apoptotic proteins like Mcl-1. acs.orgnih.gov The selective inhibition of CDK9 by compounds such as 12u leads to a reduction in the levels of these survival proteins, which in turn triggers apoptosis in cancer cells. acs.org Similarly, the 2,5-disubstituted thiazole derivative, compound 24 , was found to affect CDK9 signaling pathways, leading to the induction of apoptosis and cell cycle arrest in the G2/M phase in acute myeloid leukemia cells. nih.gov Another thiazole derivative, compound IV , was shown to induce apoptosis in a dose-dependent manner.

Anti-Inflammatory and Analgesic Properties of Related Thiazole Esters

Thiazole derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents. A series of thiazolotriazolyl-carboxylic and acetic acid esters were synthesized and screened for their in vivo anti-inflammatory activity using the carrageenan-induced paw edema model in mice. Compounds that showed a significant reduction in paw edema were then evaluated for analgesic activity. Among the tested compounds, 7a , 2b , and 8b were the most active in the acetic acid-induced writhing test for analgesia. Other studies have also highlighted the anti-inflammatory and analgesic potential of various thiazole-containing structures. For instance, novel thiazoles incorporating a pyrazole (B372694) moiety have been synthesized and shown to exhibit mild to good analgesic activities in the tail immersion test, with compounds 8c and 8e being the most potent.

Table 4: Anti-inflammatory and Analgesic Activity of Thiazole Analogues

Compound Activity Test Model Result Source
7a Analgesic Acetic acid-induced writhing Most active of series
2b Analgesic Acetic acid-induced writhing Most active of series
8b Analgesic Acetic acid-induced writhing Most active of series
8c Analgesic Tail immersion Highest activity

| 8e | Analgesic | Tail immersion | Highest activity | |

Central Nervous System (CNS) Activities: Anticholinesterase and Anticonvulsant Properties

Anticholinesterase Properties:

Thiazole derivatives have been extensively investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease. A study on new thiazolylhydrazone derivatives found that while most compounds were weak BuChE inhibitors, several showed potent AChE inhibitory activity. Compound 2i from this series was the most active, with an IC₅₀ value of 0.028 µM, comparable to the reference drug donepezil. Another study synthesized nineteen new thiazole-based derivatives, with compounds 10 and 16 showing potent AChE inhibition with IC₅₀ values of 103.24 nM and 108.94 nM, respectively. The structure of these inhibitors often features the thiazole core linked to other aromatic or heterocyclic moieties, which interact with the active site of the cholinesterase enzymes.

Table 5: Anticholinesterase Activity of Thiazole Analogues

Compound Target IC₅₀ Source
2i AChE 0.028 µM
10 AChE 103.24 nM
16 AChE 108.94 nM
2e AChE 27.73% inhibition at 50 µM
Hydroxynaphthalenyl thiazole II AChE 1.78 µM

Anticonvulsant Properties:

The thiazole nucleus is a recognized pharmacophore for anticonvulsant activity. A series of novel thiazolidin-4-one substituted thiazoles were prepared and screened for their antiepileptic potency using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) methods. Among the thirteen derivatives tested, 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl)thiazolidin-4-one (PTT6 ) was identified as the most active compound in the series. Other research has shown that 3-(4-(4-bromophenyl)-1,3-thiazol-2-ylamino)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione exhibited high anticonvulsant activity in both MES and PTZ tests. Furthermore, studies on thiopyrano[2,3-d]thiazole derivatives identified three compounds (12 , 14 , and 16 ) with pronounced anticonvulsant effects, with compound 14 showing activity equivalent to the reference drug, sodium valproate.

Table 6: Anticonvulsant Activity of Thiazole Analogues

Compound Test Model Result Source
PTT6 MES & scPTZ Most active of series
3-(4-(4-bromophenyl)...thione MES ED₅₀ = 13.4 mg/kg
PTZ ED₅₀ = 81.6 mg/kg
Compound 14 (thiopyrano[2,3-d]thiazole) scPTZ Equivalent to sodium valproate

| Compound 117 | MES | ED₅₀ = 23.7 mg/kg | |

Other Biological Activities: Antidiabetic, Antihypertensive, Antioxidant, Antiparasitic

The versatility of the thiazole scaffold extends to a range of other important biological activities.

Antidiabetic Activity:

Thiazole derivatives, such as the well-known drugs rosiglitazone (B1679542) and pioglitazone, are effective antidiabetic agents that primarily target PPARγ. nih.gov Research continues to explore new thiazole-based compounds for the treatment of diabetes. A study on hydrazine (B178648) clubbed thiazole derivatives identified compounds with potent inhibitory activity against diabetes-related enzymes like aldose reductase (AR), α-glucosidase (α-GLY), and α-amylase (α-AMY). Compound 3c was the most potent AR inhibitor with a Kᵢ value of 5.47 nM, while other derivatives showed strong inhibition of α-GLY and α-AMY. Another series of hydrazine thiazole derivatives was evaluated, and analogue (3) was found to be a highly potent α-glucosidase inhibitor with an IC₅₀ of 0.69 µM, comparable to the standard drug acarbose.

Antihypertensive Activity:

Several classes of thiazole derivatives have been synthesized and shown to possess significant antihypertensive properties. A series of 1-(2-thiazolyl)-3,5-disubstituted-2-pyrazolines were synthesized, and compounds 24-28 demonstrated significant antihypertensive activity when tested using the tail-cuff method. Another study reported the synthesis of thiazole derivatives bearing a pyrazole moiety, many of which exhibited good antihypertensive α-blocking activity with low toxicity compared to Minoxidil.

Antioxidant Activity:

Many thiazole derivatives exhibit potent antioxidant properties. The antioxidant capacity is often evaluated using assays such as DPPH radical scavenging and ferric reducing power. In one study, a series of thiazole derivatives with phenol (B47542) fragments were synthesized, and most of the synthesized compounds showed antioxidant activity exceeding that of the standard 4-methyl-2,6-di-tert-butylphenol. Another study synthesized ethyl 2-amino-4-methyl-1,3-thiazol-5-carboxylate and found it to have active antioxidant properties with an IC₅₀ value of 64.75 ppm in the DPPH assay. The presence of phenolic groups or other hydrogen-donating moieties on the thiazole scaffold often contributes to this activity.

Antiparasitic Activity:

The thiazole nucleus is a key component in compounds developed to combat parasitic diseases, including those caused by Trypanosomatids and Plasmodium spp. A series of naphthyl-thiazole derivatives were synthesized and showed cytotoxic potential against Leishmania amazonensis and Trypanosoma cruzi. Compounds 1b , 1j , and 2l were particularly effective against the amastigote forms of both parasites. Other research has identified 3-pyridyl-1,3-thiazole derivatives with trypanocidal activity more potent than the reference drug benznidazole (B1666585). For instance, compound (52) was found to be eight times more active than benznidazole against T. cruzi trypomastigotes.

Table 7: Summary of Other Biological Activities of Thiazole Analogues

Activity Compound/Derivative Class Key Finding Source
Antidiabetic Hydrazine clubbed thiazole (3c ) Potent aldose reductase inhibitor (Kᵢ = 5.47 nM)
Antihypertensive 1-(2-thiazolyl)-3,5-disubstituted-2-pyrazolines (24-28 ) Significant antihypertensive activity
Antioxidant Ethyl 2-amino-4-methyl-1,3-thiazol-5-carboxylate Active antioxidant (IC₅₀ = 64.75 ppm)
Antiparasitic Naphthyl-thiazole (1b, 1j, 2l ) Potent against L. amazonensis & T. cruzi

| Antiparasitic | 3-pyridyl-1,3-thiazole (52 ) | 8x more active than benznidazole against T. cruzi | |

Advanced Applications and Translational Research

2-(4-Methylthiazol-5-yl)ethyl Formate (B1220265) Analogues as Chemical Probes for Biological Systems

While direct studies on 2-(4-Methylthiazol-5-yl)ethyl formate as a chemical probe are not extensively documented, its structural analogues serve as powerful tools for interrogating biological systems. Chemical probes are small molecules designed to interact with specific biological targets, such as enzymes or receptors, to elucidate their function. Thiazole-containing compounds are particularly valuable in this regard.

A prominent example is the use of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (B99878) (BPTES), a potent and selective allosteric inhibitor of kidney-type glutaminase (B10826351) (GLS). nih.gov BPTES has been instrumental as a molecular probe to explore the therapeutic potential of GLS inhibition, particularly in cancer research, where it helps in understanding the metabolic dependencies of tumor cells. nih.gov Structure-activity relationship (SAR) studies on BPTES have led to the development of analogues with improved solubility and similar potency, which are crucial for both in vitro and in vivo studies. nih.gov These investigations highlight how the thiazole (B1198619) scaffold can be systematically modified to create precise tools for biological exploration.

Hybridization Strategies in Drug Design Incorporating the Thiazole Formate Moiety

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (structural units responsible for biological activity) into a single hybrid molecule. This approach aims to create new chemical entities with enhanced affinity, improved efficacy, or a more desirable pharmacological profile. The thiazole ring is a popular component in such strategies due to its wide range of biological activities and its ability to act as a stable, reactive scaffold. nih.govbohrium.comnih.gov

Researchers have successfully developed numerous hybrid compounds incorporating the thiazole moiety for various therapeutic targets:

Anticonvulsant Agents: Pyridazinone-thiazole hybrids with amide linkages have been synthesized and shown to possess significant anticonvulsant activity in both electroshock and chemo-shock seizure models. nih.gov

Antimicrobial and Anticancer Agents: A molecular hybridization approach has been used to combine carbazole (B46965) and thiazole motifs, resulting in compounds with promising anti-mycobacterial activity against Mycobacterium tuberculosis. researchgate.net Similarly, imidazole-thiazole hybrids have been designed and synthesized, demonstrating both antimicrobial and cytotoxic activities. nih.gov The rationale is that combining these two potent heterocyclic rings can lead to synergistic or enhanced therapeutic effects. nih.gov

Acetylcholinesterase (AChE) Inhibitors: In the search for treatments for Alzheimer's disease, acridine–thiazole hybrid derivatives have been developed. acs.org These compounds showed potent AChE inhibitory activity, demonstrating the value of incorporating the thiazole structure with known pharmacophores like acridine. acs.org

Hybrid StrategyTherapeutic TargetKey FindingsSource
Carbazole-ThiazoleAnti-mycobacterial (Tuberculosis)Compound 6c showed the most promising activity with a MIC of 21 µM against M. tuberculosis H37Rv. researchgate.net
Pyridazinone-ThiazoleAnticonvulsantA derivative with a chlorophenyl substitution showed high activity with a median effective dose of 24.38 mg/kg in electroshock tests. nih.gov
Imidazole-ThiazoleAntimicrobial & AnticancerHybrid derivatives showed moderate antimicrobial activity and significant cytotoxic inhibition against cancer cell lines. nih.gov
Acridine-ThiazoleAcetylcholinesterase (AChE) InhibitionHybrid derivative A demonstrated potent AChE inhibitory activity with an IC50 value of 6.5 nM. acs.org

Role of this compound and Analogues as Synthetic Intermediates for Complex Active Pharmaceutical Ingredients (APIs)

The thiazole ring is a highly reactive and versatile synthon, or building block, for the synthesis of a wide array of new chemical compounds. nih.gov Its acidic proton at the C-2 position makes it particularly useful in various chemical reactions. nih.gov Analogues of this compound serve as critical intermediates in the construction of more complex Active Pharmaceutical Ingredients (APIs).

The synthesis of molecules containing multiple thiazole rings often relies on simpler thiazole precursors. nih.gov For example, α-bromoketone derivatives of thiazole are key starting materials that react with compounds like thiosemicarbazones to build di-, tri-, and tetrathiazole moieties. nih.gov This strategy is employed to enhance the therapeutic activities of the final compounds. nih.gov

Furthermore, in the development of novel anticancer agents, substituted thiazoles are crucial intermediates. For instance, new 2,4-disubstituted thiazole derivatives containing a 4-(3,4,5-trimethoxyphenyl) moiety, designed as tubulin polymerization inhibitors, are synthesized from simpler thiazole precursors. acs.org The construction of these complex molecules often involves multi-step reactions where the thiazole ring is introduced early and subsequently functionalized. acs.orgresearchgate.net

Materials Science Applications of Thiazole Derivatives

The unique electronic and structural properties of the thiazole ring make it a valuable component in the field of materials science, particularly for advanced organic materials. researchgate.netrsc.org

Thiazole and its derivatives are extensively studied for their application in organic electronics due to their favorable electronic, optical, and structural characteristics. researchgate.net The thiazole ring is considered an electron-accepting heterocycle because of the electron-withdrawing nature of its imine (C=N) group, which can lower orbital energies and improve performance in semiconductor applications. researchgate.net

Organic Field-Effect Transistors (OFETs): Thiazole-based organic semiconductors have demonstrated high performance in OFETs. researchgate.net The rigid and coplanar structure of fused thiazole systems, such as thiazolo[5,4-d]thiazole, facilitates efficient intermolecular π–π overlap, which is essential for charge transport. rsc.org

Organic Photovoltaics (OPVs): In solar cell applications, thiazole derivatives are incorporated into donor-acceptor polymers to tune the electronic properties and enhance device efficiency. researchgate.net Their electron-deficient nature makes them suitable as acceptor units in the active layer of OPV devices. researchgate.net

Organic Light-Emitting Diodes (OLEDs) and Transistors (OLETs): Thiazole derivatives have been successfully used as emitter materials in OLEDs. researchgate.net More advanced devices like Organic Light-Emitting Transistors (OLETs), which combine the functions of a transistor and a light-emitting diode, also utilize thiazole-based materials in their active channels. utupub.fi

Device TypeRole of Thiazole DerivativeKey Property/FindingSource
OFETsActive channel semiconductorHigh charge carrier mobility due to planar structure and intermolecular π–π overlap. researchgate.netresearchgate.net
OPVsElectron-accepting unit in polymersImproves charge separation and transport in bulk heterojunction solar cells. researchgate.net
OLEDs/OLETsEmitter material / Active channelUsed as a component in emissive layers and in the conductive channel for light emission. researchgate.netutupub.fi

Certain thiazole derivatives have been shown to exhibit liquid crystalline properties, which are crucial for applications in displays and sensors. Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. The ability of a molecule to form a liquid crystal phase is highly dependent on its molecular geometry.

Researchers have synthesized series of Schiff bases containing a thiazole moiety connected to different alkoxy spacer lengths. iiste.org These studies found that the rigid, rod-like structure conferred by the thiazole ring and associated aromatic groups is conducive to the formation of liquid crystal phases. iiste.orgresearchgate.net Using techniques such as hot-stage optical polarizing microscopy (OPM) and differential scanning calorimetry (DSC), it was determined that many of these compounds display a nematic mesophase, a type of liquid crystal where the molecules have long-range orientational order but no positional order. iiste.org The thermal stability and range of these liquid crystal phases can be tuned by altering the terminal substituents on the molecule, demonstrating the potential for creating advanced, custom-designed materials. iiste.orgresearchgate.net

Future Directions and Emerging Research Avenues

Development of Novel and Green Synthetic Methodologies for Thiazole (B1198619) Formate (B1220265) Esters

Traditional methods for synthesizing thiazoles, such as the Hantzsch synthesis, often rely on harsh reaction conditions, hazardous solvents, and can generate significant chemical waste. medmedchem.comnih.gov In response to growing environmental concerns, a major thrust in current chemical research is the development of "green" and sustainable synthetic protocols. For thiazole derivatives, this includes the use of microwave irradiation, ultrasound-assisted synthesis, eco-friendly solvents like water or ethanol, and the development of recyclable catalysts. researchgate.netbepls.combohrium.com

Recent studies have highlighted innovative techniques such as:

Biocatalysis: Employing enzymes or whole organisms to catalyze reactions under mild conditions. For instance, trypsin from porcine pancreas has been shown to effectively catalyze the one-pot, multicomponent synthesis of thiazole derivatives with high yields. nih.gov Similarly, cross-linked chitosan (B1678972) hydrogels have been developed as recyclable, eco-friendly biocatalysts for thiazole synthesis, often enhanced by ultrasonic irradiation. acs.orgmdpi.com

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, improve yields, and often allows for solvent-free conditions, representing a greener alternative to conventional heating. bepls.com

Visible-Light-Induced Synthesis: Researchers have developed methods that use visible light as a clean energy source to drive the synthesis of thiazole derivatives, avoiding the need for metal catalysts or external photosensitizers. researchgate.net

Future research will likely focus on adapting these green methodologies to the specific synthesis of thiazole formate esters like 2-(4-Methylthiazol-5-yl)ethyl formate. The goal is to create pathways that are not only more environmentally benign but also more efficient and cost-effective for large-scale production.

High-Throughput Screening and Combinatorial Chemistry for New Analogues

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of chemical compounds for a specific biological activity. mdpi.com This technology, combined with combinatorial chemistry—a method for creating large libraries of related compounds—enables the efficient exploration of the chemical space around a core structure like thiazole.

For thiazole derivatives, HTS has been instrumental in identifying potent inhibitors for various therapeutic targets. For example, screening of thiazole libraries has led to the discovery of compounds with significant activity against cancer cell lines (HepG2, HCT-116, MCF-7) and key enzymes like VEGFR-2, a protein involved in tumor growth. nih.gov The process often involves:

Synthesizing a diverse library of analogues by systematically modifying different parts of the parent molecule.

Screening these compounds in automated, miniaturized assays that measure a specific biological effect (e.g., enzyme inhibition, cell death).

Identifying "hit" compounds that show desired activity for further optimization.

Future work could involve creating a combinatorial library of analogues of this compound. By systematically altering the substituents on the thiazole ring and modifying the formate ester group, HTS could be employed to uncover novel compounds with potential applications as anticancer, antimicrobial, or anti-inflammatory agents. tandfonline.comfrontiersin.org

Advanced Computational Modeling for Rational Design and Lead Optimization

Computational chemistry and molecular modeling have become indispensable tools in drug discovery, offering a rapid and cost-effective way to design and optimize new drug candidates before their physical synthesis. nih.gov These in silico methods allow researchers to predict how a molecule will interact with a biological target, guiding the design of more potent and selective compounds. nih.gov

Key computational techniques applied to thiazole derivatives include:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a protein target, helping to understand the key interactions (like hydrogen bonds and π-π stacking) responsible for its biological activity. nih.govplos.org This has been used to study how thiazole derivatives bind to targets like the LasR protein in P. aeruginosa and various cancer-related proteins. plos.orgmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a molecule-protein complex over time, providing insights into the stability of the interaction and the conformational changes that may occur. nih.gov

Density Functional Theory (DFT): DFT calculations are used to understand the electronic properties of a molecule, which can be crucial for its reactivity and binding affinity. nih.govplos.org

For this compound, these computational approaches could be used to rationally design analogues with enhanced activity against specific targets. By modeling interactions with known enzymes or receptors, researchers can prioritize the synthesis of compounds most likely to succeed, saving time and resources. plos.org

Exploration of New Therapeutic Targets and Polypharmacology

The thiazole nucleus is a versatile scaffold found in numerous clinically approved drugs with a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. ijpsjournal.comnih.govresearchgate.net Research has shown that thiazole-containing compounds can inhibit a diverse range of biological targets. nih.govasu.edu

Table 2: Investigated Therapeutic Targets for Thiazole Derivatives

Therapeutic Area Target/Activity Research Finding
Anticancer VEGFR-2, EGFR, B-RAF, Tubulin Polymerization, Kinase Inhibition Thiazole derivatives have shown potent inhibitory activity against key enzymes in cancer progression and can induce cell cycle arrest and apoptosis. nih.govfrontiersin.orgmdpi.comnih.gov
Antimicrobial Quorum Sensing Inhibition (e.g., LasR), Antibacterial, Antifungal Thiazoles can disrupt bacterial communication and show direct activity against various bacterial and fungal strains. plos.orgmdpi.com

| Anti-inflammatory | 5-Lipoxygenase (5-LOX) Inhibition | Certain thiazole analogues exhibit significant anti-inflammatory properties by targeting enzymes involved in the inflammatory pathway. nih.gov |

A key emerging concept is polypharmacology , where a single drug is designed to interact with multiple targets simultaneously. This can lead to improved efficacy and a lower likelihood of developing drug resistance. Given that thiazole derivatives are known to interact with a wide variety of enzymes, particularly kinases, they are excellent candidates for the development of multi-targeted agents. frontiersin.org

Future research on this compound and its analogues would involve screening against a broad panel of therapeutic targets to uncover new biological activities. Exploring its potential as a multi-targeted agent, particularly in complex diseases like cancer, represents a significant avenue for investigation. benthamdirect.com

Expanding Applications in Catalysis and Bioregulation

Beyond their therapeutic potential, thiazole derivatives are gaining attention for their applications in other scientific fields, such as catalysis and bioregulation.

Catalysis: Thiazole-containing molecules can act as ligands that bind to metal centers, forming complexes that can catalyze specific chemical reactions. acs.org These have been used in processes like Suzuki cross-coupling reactions and are being explored for their potential in asymmetric catalysis, which is crucial for synthesizing chiral molecules (molecules with a specific 3D arrangement). nih.govrsc.org The development of new thiazole-based catalysts, potentially including derivatives of this compound, could lead to more efficient and selective synthetic processes in the chemical industry. acs.org

Bioregulation: Thiazoles can modulate biological processes. For example, they have been investigated as inhibitors of quorum sensing in bacteria. plos.org Quorum sensing is a system of cell-to-cell communication that bacteria use to coordinate group behaviors, including virulence. By inhibiting this process, thiazole derivatives could offer a novel anti-infective strategy that does not directly kill bacteria, potentially reducing the pressure for resistance development. nih.gov

Exploring the use of this compound and its derivatives as ligands in novel catalytic systems or as bioregulators in agriculture or medicine could open up entirely new applications for this class of compounds.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-Methylthiazol-5-yl)ethyl formate, and how can reaction conditions be optimized?

The synthesis of this compound can be achieved via esterification of the precursor alcohol, 2-(4-Methylthiazol-5-yl)ethanol (CAS 137-00-8), with formic acid or its derivatives. Key steps include:

  • Activation of the acid : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate ester bond formation, as demonstrated in analogous thiazole-ester syntheses .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) are preferred to stabilize intermediates and enhance reaction efficiency .
  • Catalytic optimization : Acidic or enzymatic catalysts (e.g., lipases) can improve yield and selectivity, particularly for heat-sensitive substrates .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%), as validated for structurally similar esters like 2-(4-Methylthiazol-5-yl)ethyl acetate (CAS 656-53-1) .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Standard analytical techniques include:

  • NMR spectroscopy : Compare 1^1H and 13^{13}C NMR spectra with reference data for analogous thiazole esters (e.g., 2-(4-Methylthiazol-5-yl)ethyl acetate ) to confirm ester bond formation and substituent positions .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns .
  • Infrared (IR) spectroscopy : Detect characteristic carbonyl (C=O) stretches (~1740 cm1^{-1}) and thiazole ring vibrations (~1600 cm1^{-1}) .
  • Elemental analysis : Validate empirical formulas by comparing calculated vs. experimental C/H/N/S percentages .

Advanced Research Questions

Q. What analytical strategies are recommended to resolve discrepancies in spectral data (e.g., NMR or MS) for thiazole-containing esters?

  • Comparative spectral libraries : Cross-reference with published data for structurally related compounds, such as 2-(4-Methyl-1,3-thiazol-5-yl)ethanol (mzCloud ID: Reference2615) or Ethyl 5-(4-chlorophenyl)thiazole carboxylate derivatives .
  • Computational modeling : Density Functional Theory (DFT) simulations predict NMR chemical shifts or IR vibrational modes, aiding peak assignment .
  • X-ray crystallography : For crystalline derivatives, single-crystal analysis resolves ambiguities in substituent orientation, as demonstrated for 4-(2H-1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine .

Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity or biological interactions of this compound derivatives?

  • Reactivity studies : DFT calculations model reaction pathways (e.g., ester hydrolysis) by analyzing transition states and activation energies .
  • Molecular docking : Screen derivatives against target proteins (e.g., enzymes or receptors) using software like AutoDock Vina. For example, thiadiazole-triazole hybrids showed promising binding to active sites in antimicrobial studies .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., bioavailability, metabolic stability) .

Q. What are the key factors affecting the stability of this compound under different storage conditions?

  • Temperature : Store at 2–8°C to minimize thermal decomposition, as recommended for similar esters like 4-Methyl-5-thiazolylethyl acetate .
  • Light sensitivity : Protect from UV exposure to prevent photolytic degradation of the thiazole ring .
  • Moisture control : Anhydrous conditions prevent hydrolysis of the ester bond; use desiccants in storage containers .

Q. What reaction mechanisms are plausible for the esterification of 2-(4-Methylthiazol-5-yl)ethanol to form the formate ester?

Two primary pathways are:

  • Nucleophilic acyl substitution : Formic acid reacts with the alcohol via acid catalysis (e.g., H2_2SO4_4), forming a tetrahedral intermediate before eliminating water .
  • Enzymatic esterification : Lipases (e.g., Candida antarctica Lipase B) catalyze transesterification in non-aqueous media, offering greener and regioselective synthesis .

Q. What in vitro or in vivo models are suitable for studying the bioactivity of this compound?

  • Antimicrobial assays : Test against Gram-positive/negative bacteria using broth microdilution (CLSI guidelines), inspired by thiazole-triazole acetamide derivatives with MIC values <10 µg/mL .
  • Cytotoxicity screening : Use human cell lines (e.g., HEK293) to assess safety profiles .
  • Flavor chemistry studies : Evaluate olfactory receptor interactions via calcium imaging or gas chromatography-olfactometry (GC-O), given its structural similarity to flavoring agents like Sulfurol butyrate .

Methodological Notes

  • Contradictions in data : Discrepancies in spectral assignments (e.g., 1^1H NMR shifts) may arise from solvent effects or impurities. Validate with orthogonal techniques (e.g., 2D NMR) .
  • Alternative synthetic routes : Microwave-assisted synthesis or flow chemistry may reduce reaction times compared to conventional methods .

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Reactant of Route 1
Reactant of Route 1
2-(4-Methylthiazol-5-yl)ethyl formate
Reactant of Route 2
Reactant of Route 2
2-(4-Methylthiazol-5-yl)ethyl formate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.